![molecular formula C13H13NO3S B1596702 Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate CAS No. 263016-18-8](/img/structure/B1596702.png)
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, also known as ethyl 4-hydroxy-2-(p-tolyl)thiazole-5-carboxylate, is a chemical compound with a molecular formula of C14H15NO3S. It belongs to the class of thiazole derivatives and has been of great interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Activity : Ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate compounds, derived from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have shown significant anticancer activity against breast cancer cells MCF7. Their antiproliferative activity was evaluated, with some compounds displaying comparable activity to standard Paclitaxel (Sonar et al., 2020).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Novel thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibited notable antibacterial and antifungal activities. In particular, some compounds showed significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).
Synthesis Methods
- Improved Synthesis Processes : A synthesis method for 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate was developed, avoiding the use of hazardous substances like hydrogen sulfide and high-pressure equipment. This method provides a safer and more manageable approach to producing such compounds (Liu Jian-p, 2014).
Miscellaneous Applications
- Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative of the discussed compound, has been shown to effectively inhibit the corrosion of AA6061 alloy in hydrochloric acid media. Its efficiency increases with concentration and temperature, suggesting its potential use in industrial applications (Raviprabha & Bhat, 2019).
- Antioxidant and Antimicrobial Activity : Various derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for antimicrobial and antioxidant activities. Some compounds demonstrated promising results in these applications (Desai, Bhatt, & Joshi, 2019).
properties
IUPAC Name |
ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)10-11(15)14-12(18-10)9-6-4-8(2)5-7-9/h4-7,15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQNUGGPEURDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421283 | |
Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
263016-18-8 | |
Record name | Ethyl 4-hydroxy-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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